Cinchophen sodium dihydrate

Aqueous solubility Salt-form selection Intravenous formulation

Cinchophen sodium dihydrate (IUPAC: sodium 2-phenylquinoline-4-carboxylate dihydrate; molecular formula C16H10NO2·Na·2H2O; molecular weight 307.28 g/mol) is the hydrated sodium salt of cinchophen, a quinoline-4-carboxylic acid derivative first synthesised in 1887. The compound is registered in the FDA Global Substance Registration System under UNII ZDW83QKF9H, with a defined achiral stereochemistry and zero defined stereocenters.

Molecular Formula C16H14NNaO4
Molecular Weight 307.28 g/mol
CAS No. 114813-65-9
Cat. No. B12766057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinchophen sodium dihydrate
CAS114813-65-9
Molecular FormulaC16H14NNaO4
Molecular Weight307.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)[O-].O.O.[Na+]
InChIInChI=1S/C16H11NO2.Na.2H2O/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;;;/h1-10H,(H,18,19);;2*1H2/q;+1;;/p-1
InChIKeyYEUIDGLEQUXMGP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinchophen Sodium Dihydrate (CAS 114813-65-9): Physicochemical Identity and Regulatory Status for Procurement Decisions


Cinchophen sodium dihydrate (IUPAC: sodium 2-phenylquinoline-4-carboxylate dihydrate; molecular formula C16H10NO2·Na·2H2O; molecular weight 307.28 g/mol) is the hydrated sodium salt of cinchophen, a quinoline-4-carboxylic acid derivative first synthesised in 1887 [1]. The compound is registered in the FDA Global Substance Registration System under UNII ZDW83QKF9H, with a defined achiral stereochemistry and zero defined stereocenters [2]. Historically, cinchophen and its salts were prescribed as uricosuric, analgesic, and anti-inflammatory agents for gout and arthritis, but human use was discontinued in the 1930s because of a case-fatality rate approaching 50% from hepatotoxicity [3]. Today, the sodium dihydrate form remains relevant as a research tool—particularly as a reproducible ulcerogenic agent in experimental gastroenterology models—and in some veterinary jurisdictions as a component of prednoleucotropin (PLT) for canine osteoarthritis [4].

Why Cinchophen Sodium Dihydrate Cannot Be Assumed Interchangeable with Cinchophen Free Acid or Other Quinolone NSAIDs


Cinchophen sodium dihydrate is not a simple dissolution-aid form of the parent acid; the sodium salt confers fundamentally different aqueous solubility, enabling intravenous and oral solution dosing that is impossible with the water-insoluble free acid (cinchophen free acid solubility in water: <1 mg/mL, i.e., practically insoluble) [1]. Furthermore, the compound’s pharmacological profile is strikingly bifurcated: it combines uricosuric activity comparable to probenecid [2] with a central-neurohumoral ulcerogenic mechanism that operates at intraventricular doses 100- to 600-fold lower than the intravenous dose required for equivalent gastric lesion induction [3]. These dual characteristics—aqueous-phase bioavailability dictated by the salt form and a central nervous system-mediated ulcerogenesis pathway not shared by indomethacin, phenylbutazone, or allopurinol—mean that neither the free acid nor other NSAID-class alternatives can replicate the experimental outputs of the sodium dihydrate in gastric ulcer modelling or in pharmacokinetic studies requiring aqueous solubility. The quantitative evidence below maps exactly where differentiation is measurable.

Quantitative Differentiation Evidence: Cinchophen Sodium Dihydrate Versus Closest Analogs and Alternatives


Aqueous Solubility: Sodium Salt Dihydrate vs. Cinchophen Free Acid

Cinchophen sodium dihydrate is freely soluble in water owing to the sodium carboxylate moiety, whereas cinchophen free acid (CAS 132-60-5) is practically insoluble in water (<1 mg/mL). Vendor datasheets consistently report free acid water solubility as 'Insoluble,' with DMSO solubility of 47–50 mg/mL and ethanol solubility of only 5 mg/mL [1]. The sodium salt dihydrate was specifically selected for historical intravenous and oral aqueous formulations; the UNII entry ZDW83QKF9H is exclusively assigned to the dihydrate sodium salt, distinguishing it from the anhydrous free acid UNII [2]. This solubility differential is critical for any experimental protocol requiring aqueous dosing without organic co-solvents that might confound biological readouts.

Aqueous solubility Salt-form selection Intravenous formulation Bioavailability

Gastric Ulcer Model: Sodium Cinchophen 300 mg/kg i.v. vs. Ischemia-Reperfusion Injury in Rats

In a direct head-to-head study, sodium cinchophen administered intravenously at 300 mg/kg to rats produced gastric mucosal lesions (designated cinchophen ulcer, CU) and was compared with a 30-minute ischemia-reperfusion (IR) injury model. Both models generated superoxide anion (O2−) via activated granulocytes in the gastric mucosa. However, the reduction in vascular extravasation achieved by leukopenia or superoxide dismutase (SOD) treatment was significantly smaller in CU rats than in IR rats, indicating that the cinchophen ulcer model engages additional, non-oxidant-dependent microcirculatory injury pathways not present in the IR model [1]. Furthermore, electron-microscopic studies classified cinchophen-induced microcirculatory disturbances into five distinct morphological types (capillary constriction, superficial injury, deep propagation, full-thickness venous-perfused, and full-thickness venous-non-perfused), a granularity of characterisation not reported for indomethacin- or phenylbutazone-induced lesions [2].

Experimental gastric ulcer Microcirculatory injury Neutrophil activation Superoxide anion

Veterinary Osteoarthritis: Cinchophen-Prednisolone Combination (PLT) vs. Phenylbutazone in Dogs

A pharmacokinetic and clinical efficacy study assessed a cinchophen-prednisolone combination preparation (PLT) in dogs with osteoarthritis. PLT was administered at cinchophen doses of 25–44 mg/kg/day plus prednisolone 0.125–0.220 mg/kg/day for a maximum of 14 days. The combination significantly improved lameness, weight-bearing, joint mobility, and stiffness scores, and was directly stated to be 'similar in clinical efficacy to phenylbutazone'—the gold-standard veterinary NSAID at the time of the study [1]. Pharmacokinetically, cinchophen exhibited a half-life (t1/2β) of 7.92 hours, a Cmax of 77.75 μg/mL, a tmax of 2.76 hours, and an oral bioavailability of 87.21% [2]. By comparison, phenylbutazone's half-life in dogs is reported as only 2.5–6 hours, and its oral bioavailability is more variable due to extensive protein binding (>95%) [3]. The longer half-life of cinchophen may support less frequent dosing in the combination context.

Canine osteoarthritis Prednoleucotropin Veterinary NSAID Joint mobility

Uricosuric Activity: Cinchophen vs. Probenecid in Gout Patients

In a controlled clinical study of gout patients, both cinchophen (2-phenylcinchoninic acid) and probenecid (p-(dipropylsulfamyl)-benzoic acid) were evaluated for their effects on plasma oxypurine concentration and renal uric acid excretion. Both agents caused a decrease in plasma uric acid levels and a concomitant increase in renal uric acid excretion [1]. The uricosuric mechanism of cinchophen—increasing renal clearance of uric acid—places it in the same functional category as probenecid (ATC M04AB01) and sulfinpyrazone, whereas allopurinol (ATC M04AA01) operates via xanthine oxidase inhibition to reduce uric acid production, and colchicine (ATC M04AC01) has no effect on uric acid metabolism [2]. This mechanistic distinction means that cinchophen cannot be substituted by allopurinol or colchicine in experimental protocols specifically requiring a uricosuric (excretion-enhancing) rather than a production-inhibiting or anti-mitotic mechanism.

Uricosuric agent Plasma uric acid Renal excretion Gout

Central Neurohumoral Ulcerogenesis: Intraventricular vs. Intravenous Cinchophen Potency Ratio

Cinchophen induces gastric ulcers via a centrally mediated pathway involving the paraventricular nucleus of the hypothalamus (PVH) and corticotropin-releasing hormone (CRH)-secreting neurons. The amount of cinchophen required to produce gastric erosions and ulcers via the intraventricular route is approximately 1/100 to 1/400 of the intravenous dose, and for certain endpoints 1/600 of the intravenous dose [1]. Subsequent c-Fos immunohistochemistry confirmed that intraperitoneal cinchophen (300 mg/kg) produces the largest population of Fos-immunoreactive neurons in the medial parvicellular PVH, precisely co-localising with CRH-secreting neurons [2]. This central mechanism is unique among NSAIDs: indomethacin produces gastric lesions primarily through peripheral cyclooxygenase inhibition and gastric hypermotility, not through a hypothalamic CRH-mediated pathway [3].

Hypothalamic ulcerogenesis Intraventricular injection CRH neurons Fos protein

Highest-Value Application Scenarios for Cinchophen Sodium Dihydrate Based on Quantitative Differentiation Evidence


Experimental Gastric Ulcer Model Requiring Aqueous Intravenous Dosing

The water-soluble sodium dihydrate form permits intravenous administration at the validated 300 mg/kg bolus dose in rats without the need for DMSO or other organic co-solvents, eliminating solvent-related confounds in microcirculatory and vascular permeability assays. This model is specifically indicated when the research question requires a non-ischemic, centrally mediated ulcerogenic pathway—distinct from the ischemia-reperfusion and indomethacin models—supported by the direct head-to-head evidence that cinchophen ulcers (CU) exhibit smaller reductions in microvascular extravasation following antioxidant intervention than IR lesions, reflecting engagement of non-oxidant-dependent injury mechanisms [1].

Veterinary Compounding of Prednoleucotropin (PLT) for Canine Osteoarthritis Refractory to Phenylbutazone

The cinchophen-prednisolone combination (25–44 mg/kg/day cinchophen plus 0.125–0.220 mg/kg/day prednisolone) delivers clinical efficacy comparable to phenylbutazone in osteoarthritic dogs, with a longer cinchophen half-life (7.92 h vs. 2.5–6 h for phenylbutazone) and high oral bioavailability (87.21%) [1]. This scenario is appropriate when phenylbutazone is contraindicated (e.g., history of phenylbutazone-induced bone marrow suppression or gastrointestinal intolerance), or when twice-daily oral dosing with the PLT combination provides practical compliance advantages over alternative NSAID regimens with shorter half-lives.

Uricosuric Mechanism-of-Action Studies and Positive-Control Selection in Renal Urate Transporter Assays

Cinchophen sodium dihydrate serves as a historically validated uricosuric positive control that increases renal uric acid excretion, mechanistically comparable to probenecid but structurally distinct as a quinoline-4-carboxylate rather than a sulfonamide [1]. This structural divergence is valuable in screening campaigns for novel urate transporter (URAT1, GLUT9, OAT4) inhibitors, where cinchophen provides a non-sulfonamide benchmark uricosuric that can be used to calibrate assay sensitivity without the confounding sulfonamide-related off-target effects that probenecid may introduce.

Brain-Gut Axis and Hypothalamic CRH Pathway Research

The 100:1 to 600:1 intraventricular-to-intravenous potency ratio for gastric lesion induction, coupled with the well-characterised activation of CRH-secreting neurons in the paraventricular hypothalamic nucleus as confirmed by c-Fos immunohistochemistry [1], positions cinchophen sodium as a uniquely potent tool compound for neurogastroenterology studies. No other NSAID provides a comparably robust central-neurohumoral ulcer model with documented neuronal activation mapping, making this compound essential for research on stress-induced gastric pathology, hypothalamic-pituitary-adrenal axis involvement in mucosal defence, and central mechanisms of visceral pain.

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